molecular formula C18H18O7S B7538008 (2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate

(2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate

Cat. No. B7538008
M. Wt: 378.4 g/mol
InChI Key: XMWZSHFTQSUJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate, also known as AMBD, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate is not fully understood, but research suggests that it may act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
(2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of certain enzymes involved in cell growth and to induce apoptosis. In the brain, it has been shown to reduce oxidative stress and inflammation, leading to potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using (2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, its synthesis method is relatively straightforward, and it has been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on (2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate. One area of focus could be on optimizing its therapeutic potential, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, research could focus on elucidating its mechanism of action and identifying potential drug targets. Finally, research could explore the potential use of (2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of (2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate involves the reaction of 2-acetyl-5-methoxyphenol with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of (2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate is typically around 60%.

Scientific Research Applications

(2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Research has shown that (2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate has anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, (2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7S/c1-12(19)15-6-4-13(22-2)10-17(15)25-26(20,21)14-5-7-16-18(11-14)24-9-3-8-23-16/h4-7,10-11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWZSHFTQSUJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-acetyl-5-methoxyphenyl) 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonate

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